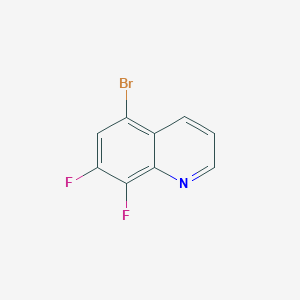
5-Bromo-7,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and two fluorine atoms attached to the quinoline ring. The incorporation of halogens, such as bromine and fluorine, into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the direct bromination of 7,8-difluoroquinoline using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
5-Bromo-7,8-difluoroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-7,8-difluoroquinoline involves its interaction with specific molecular targets. The presence of halogens enhances its ability to bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparación Con Compuestos Similares
- 4-Bromo-5,8-difluoroquinoline
- 6-Bromo-5,7-difluoroquinoline
- 5-Bromo-8-fluoroquinoline
Comparison: 5-Bromo-7,8-difluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest for specialized applications .
Propiedades
Fórmula molecular |
C9H4BrF2N |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
5-bromo-7,8-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |
Clave InChI |
BLIYBTVKKBAODY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C(=C2N=C1)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)

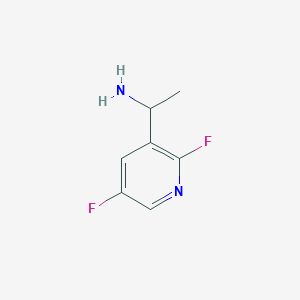
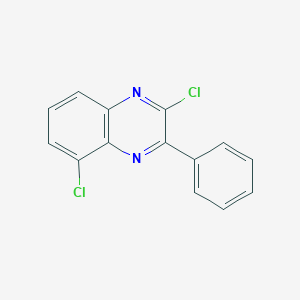
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
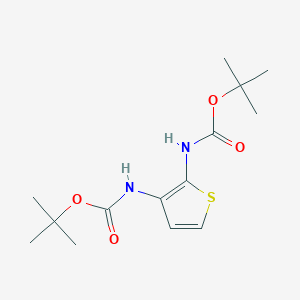
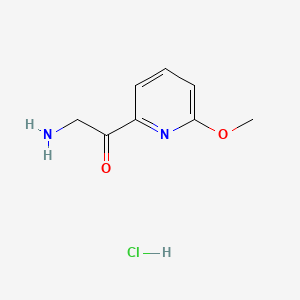

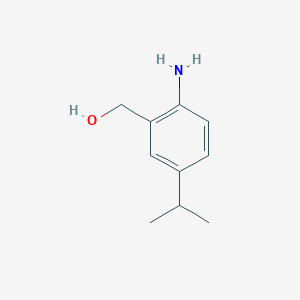

![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
